Selective BRD9 Binding Profile Versus GSK2801: A Quantitative Comparison for Experimental Controls
GSK8573 is specifically differentiated from its active counterpart, GSK2801, by a complete loss of binding to BAZ2A and BAZ2B, while retaining measurable affinity for the off-target BRD9. This selective profile makes GSK8573 the ideal negative control for experiments using GSK2801. Direct comparison from the primary characterization paper shows that GSK2801 potently binds BAZ2A and BAZ2B with Kd values of 257 nM and 136 nM, respectively [1]. In contrast, GSK8573 is reported as inactive against the entire bromodomain family except for BRD9, where it shows a Kd of 1.04 μM [1].
| Evidence Dimension | Binding Affinity (Kd) for BAZ2A, BAZ2B, and BRD9 |
|---|---|
| Target Compound Data | BAZ2A Kd = inactive (> limit of assay), BAZ2B Kd = inactive (> limit of assay), BRD9 Kd = 1.04 μM |
| Comparator Or Baseline | GSK2801: BAZ2A Kd = 257 nM, BAZ2B Kd = 136 nM, BRD9 Kd = Not explicitly reported but noted as an off-target |
| Quantified Difference | GSK8573 shows a >100-fold loss of affinity for BAZ2A/B compared to GSK2801's nanomolar potency, while uniquely retaining a micromolar affinity for BRD9. |
| Conditions | In vitro binding assay using recombinant bromodomain proteins. |
Why This Matters
This data proves GSK8573 is not a simple 'inactive' compound; it is a matched-pair control that deconvolutes the on-target (BAZ2A/B) and off-target (BRD9) effects of its active analog, a feature no generic compound offers.
- [1] Chen P, Chaikuad A, Bamborough P, Bantscheff M, Bountra C, Chung CW, et al. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. J Med Chem. 2016;59(4):1410-24. View Source
